(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EG2201 RM involves the reaction of 9H-carbazole with 1-bromo-5-fluoropentane to form 9-(5-fluoropentyl)-9H-carbazole. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base to yield EG2201 RM .
Industrial Production Methods
the synthesis generally follows the same principles as the laboratory preparation, with scaled-up reaction conditions and optimized processes for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
EG2201 RM undergoes various chemical reactions, including:
Oxidation: EG2201 RM can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert EG2201 RM to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the fluoropentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted carbazoles, naphthalenes, and their derivatives .
Scientific Research Applications
EG2201 RM is used in a variety of scientific research applications:
Chemistry: As an analytical reference material for mass spectrometry and chromatography.
Biology: Studying the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Investigating the potential therapeutic effects and toxicology of synthetic cannabinoids.
Industry: Used in forensic laboratories for the identification and quantification of synthetic cannabinoids in biological samples
Mechanism of Action
EG2201 RM exerts its effects by binding to cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
AM2201: EG2201 RM is an analog of AM2201, with a similar structure but different functional groups.
JWH-018: Another synthetic cannabinoid with a similar mechanism of action but different chemical structure.
CP 47,497: A synthetic cannabinoid with a different core structure but similar effects on cannabinoid receptors.
Uniqueness
EG2201 RM is unique due to its specific structural modifications, which may result in different binding affinities and effects compared to other synthetic cannabinoids. Its use as an analytical reference material also sets it apart from other compounds .
Properties
IUPAC Name |
[9-(5-fluoropentyl)carbazol-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FNO/c29-17-6-1-7-18-30-26-14-5-4-12-23(26)25-19-21(15-16-27(25)30)28(31)24-13-8-10-20-9-2-3-11-22(20)24/h2-5,8-16,19H,1,6-7,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDINAZVHIBGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342056 | |
Record name | (9-(5-Fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365471-72-1 | |
Record name | EG-2201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365471721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9-(5-Fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EG-2201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0IJ1PKG2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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